Imidazo[1,5-A]pyridine-1-carboxylic acid
Overview
Description
Imidazo[1,5-a]pyridine-1-carboxylic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are bicyclic structures containing a pyridine ring fused with an imidazole ring. This particular compound has been identified as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been the subject of extensive research. A novel and efficient approach to their synthesis involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, and subsequent haloform cleavage to yield the desired product in high preparative yields . Additionally, copper-catalyzed oxidative amination of C(sp3)-H bonds under mild aerobic conditions has been described as an efficient and selective method for synthesizing imidazo[1,5-a]pyridine-1-carboxylates, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyridine-1-carboxylic acid is characterized by the presence of a stable N-heterocyclic carbene (NHC) within its framework. The imidazo[1,5-a]pyridine skeleton provides a versatile platform for the generation of new types of stable NHCs, which are valuable in various chemical transformations .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine carbenes, such as imidazo[1,5-a]pyridin-3-ylidenes, have been utilized in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Moreover, imidazo[1,5-a]pyridine carbene-derived zwitterions have been shown to participate in orthogonal synthesis routes, acting as nucleophiles towards electron-deficient alkynes to yield polyfunctionalized pyrroles and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives are influenced by the presence of the imidazo[1,5-a]pyridine core. This core structure imparts stability to the N-heterocyclic carbenes and allows for the synthesis of densely functionalized heterocycles. The continuous flow synthesis of related imidazo[1,2-a]pyridine-2-carboxylic acids has been reported, highlighting the potential for efficient and scalable production of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
A novel and efficient approach for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, utilizing a reaction between 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage (Tverdiy et al., 2016). Another study described a one-pot synthesis method for imidazo[1,5-a]pyridines, starting from a carboxylic acid and 2-methylaminopyridines (Crawforth & Paoletti, 2009).
Applications in Photophysical Investigation
Imidazo[1,5-a]pyridine-based fluorophores were synthesized and investigated as cell membrane probes due to their compact shape and remarkable photophysical properties. These compounds were tested for their interaction with liposomes, indicating their potential use as fluorescent membrane probes (Renno et al., 2022).
N-Heterocyclic Carbenes and Coordination Chemistry
The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, applicable in coordination chemistry. Rhodium(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes were synthesized and characterized (Alcarazo et al., 2005).
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid were synthesized and evaluated for their antimicrobial activity. The study identified compounds with significant activity against various Candida species (Turan-Zitouni et al., 2001).
Catalytic Applications
Copper-catalyzed synthesis of imidazo[1,5-a]pyridine-1-carboxylates through oxidative amination of C(sp(3))-H bonds under mild aerobic conditions was demonstrated, highlighting the compound's role in catalysis (Mohan et al., 2015).
Safety And Hazards
Future Directions
Imidazo[1,5-A]pyridine-1-carboxylic acid has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
imidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQZFXZDXTXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569487 | |
Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-A]pyridine-1-carboxylic acid | |
CAS RN |
138891-51-7 | |
Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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